4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazole is a chemical compound with the molecular formula C3H4BrN3. It has a molecular weight of 161.99 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole involves the reaction of 1-methyl-4,5-dibromo-1H-1,2,3-triazole with isopropylmagnesium chloride in tetrahydrofuran at -10℃ . The reaction yields 4-bromo-1-methyl-1H-1,2,3-triazole with a yield of 90% .Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methyl-1H-1,2,3-triazole consists of a triazole ring with a bromine atom at the 4th position and a methyl group at the 1st position .Chemical Reactions Analysis
4-Bromo-1-methyl-1H-1,2,3-triazole can undergo bromine to lithium exchange reactions . It can also react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures .Physical and Chemical Properties Analysis
4-Bromo-1-methyl-1H-1,2,3-triazole has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -6.78 cm/s . Its water solubility is classified as very soluble .Scientific Research Applications
Antimicrobial and Antioxidant Agent Synthesis
A study by Bhat et al. (2016) focused on synthesizing new compounds with 1,2,3-triazole as a core structure, exhibiting potential as antimicrobial and antioxidant agents. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities.
Reactivity and Kinetics Study
G. Barlin (1967) explored the reactivity of various bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, including 4-bromo-1-methyl-1,2,3-triazole. This study provided insights into the kinetics and reactivity of these compounds, highlighting their chemical behavior.
Structural Analysis in Solid State
Research by Ej Browne (1971) on N-unsubstituted 1,2,4-triazole-3-carbaldehydes, similar in structure to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde, revealed their ability to dimerize in the solid state to form carbonyl-free hemiaminals. This study provides valuable insights into the structural behavior of such compounds.
Homocysteine Detection Probe
Chu et al. (2019) developed a new fluorescence probe using a compound structurally related to 4-bromo-1-methyl-1,2,3-triazole-5-carbaldehyde. This probe, with unique properties, showed high selectivity and sensitivity for detecting homocysteine, indicating potential biomedical applications.
Chemical Transformations and Synthesis
Research by G. L'abbé et al. (1990) discussed molecular rearrangements in compounds like this compound, showcasing their potential in chemical synthesis and transformations.
Antimicrobial Activity of Triazole Derivatives
M. K. Swamy et al. (2019) synthesized novel triazole derivatives and tested their antimicrobial activity. These findings contribute to the understanding of the antimicrobial potential of triazole compounds.
Synthesis and Antibacterial Activity Studies
Xin-Ping Hui et al. (2010) synthesized and evaluated the antibacterial activities of heterocyclic compounds containing triazole, demonstrating the effectiveness of these compounds against various bacterial strains.
Electronic and Nonlinear Optical Analysis
M. Beytur and Ihsan Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. They provided insights into the electronic and nonlinear optical properties of these compounds, which can be extrapolated to similar structures like this compound.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which are structurally similar to 1,2,3-triazoles, are known to interact with a variety of biological targets. These include enzymes, receptors, and ion channels . The specific target of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde would depend on its specific structure and functional groups.
Mode of Action
Many imidazole and triazole derivatives exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Imidazole and triazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
Many similar compounds are well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of this compound. For example, it is almost insoluble in water at room temperature, but soluble in organic solvents such as ether and ketone . This could affect its bioavailability and stability.
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)4(5)6-7-8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEENYDFRMABVST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402465-82-0 | |
Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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